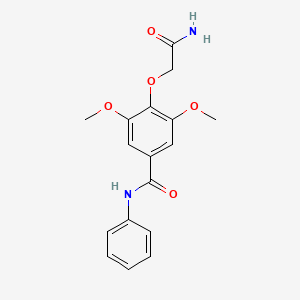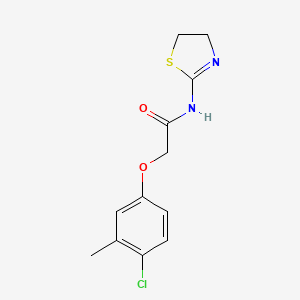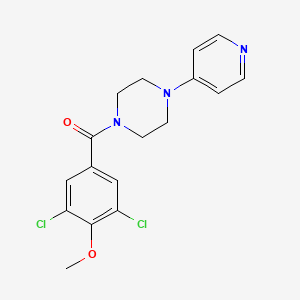![molecular formula C14H14FN5O B7644630 6-fluoro-N-[2-(2-methylimidazol-1-yl)ethyl]-1H-benzimidazole-2-carboxamide](/img/structure/B7644630.png)
6-fluoro-N-[2-(2-methylimidazol-1-yl)ethyl]-1H-benzimidazole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-fluoro-N-[2-(2-methylimidazol-1-yl)ethyl]-1H-benzimidazole-2-carboxamide is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of benzimidazole derivatives, which have been shown to exhibit a range of biological activities including antitumor, antiviral, and antimicrobial properties.
Mécanisme D'action
The mechanism of action of 6-fluoro-N-[2-(2-methylimidazol-1-yl)ethyl]-1H-benzimidazole-2-carboxamide is not fully understood. However, it has been proposed that the compound may inhibit the activity of certain enzymes or proteins involved in cell growth and proliferation, leading to its antitumor activity. It has also been suggested that the compound may inhibit viral replication by interfering with the viral RNA polymerase.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit cell migration and invasion, and reduce tumor growth in animal models. It has also been shown to reduce viral load in vitro and in vivo, and to inhibit the growth of bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6-fluoro-N-[2-(2-methylimidazol-1-yl)ethyl]-1H-benzimidazole-2-carboxamide in lab experiments is its broad range of biological activities, which make it a potential candidate for the development of novel therapeutics. Another advantage is its relatively simple synthesis method, which allows for large-scale production. However, a limitation of using this compound in lab experiments is its potential toxicity, which requires careful handling and monitoring.
Orientations Futures
There are several future directions for the study of 6-fluoro-N-[2-(2-methylimidazol-1-yl)ethyl]-1H-benzimidazole-2-carboxamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to optimize its pharmacokinetic properties, such as its bioavailability and half-life, to improve its therapeutic potential. Additionally, further studies are needed to evaluate its safety and efficacy in animal models and clinical trials, and to explore its potential applications in other disease areas such as viral infections and microbial infections.
Conclusion
In conclusion, this compound is a promising chemical compound with a range of potential therapeutic applications. Its synthesis method is relatively simple, and it has been shown to exhibit antitumor, antiviral, and antimicrobial activity. Although its mechanism of action is not fully understood, it has been proposed to inhibit the activity of certain enzymes or proteins involved in cell growth and proliferation. Further studies are needed to fully explore its therapeutic potential and optimize its pharmacokinetic properties.
Méthodes De Synthèse
The synthesis of 6-fluoro-N-[2-(2-methylimidazol-1-yl)ethyl]-1H-benzimidazole-2-carboxamide involves the reaction of 2-methylimidazole with 6-fluoro-1H-benzimidazole-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with acetic anhydride to yield the final product. This method has been reported to yield the compound in high purity and yield.
Applications De Recherche Scientifique
6-fluoro-N-[2-(2-methylimidazol-1-yl)ethyl]-1H-benzimidazole-2-carboxamide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit antitumor activity against a range of cancer cell lines including breast, lung, prostate, and colon cancer. It has also been reported to have antiviral activity against hepatitis C virus and herpes simplex virus. In addition, it has been shown to have antimicrobial activity against a range of bacteria and fungi.
Propriétés
IUPAC Name |
6-fluoro-N-[2-(2-methylimidazol-1-yl)ethyl]-1H-benzimidazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN5O/c1-9-16-4-6-20(9)7-5-17-14(21)13-18-11-3-2-10(15)8-12(11)19-13/h2-4,6,8H,5,7H2,1H3,(H,17,21)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGNCHTIUYVSYBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCNC(=O)C2=NC3=C(N2)C=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2R)-N-[2-(1H-indol-3-yl)ethyl]-4-methyl-2-(3-oxo-1H-isoindol-2-yl)pentanamide](/img/structure/B7644569.png)
![N-[4-[2-(3-ethoxypropylamino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide](/img/structure/B7644580.png)


![4-(tert-butylsulfamoyl)-N-[4-(tetrazol-1-yl)phenyl]benzamide](/img/structure/B7644603.png)

![N-[4-(pyrrolidin-1-ylmethyl)phenyl]butanamide](/img/structure/B7644616.png)


![2-(2-chloro-4-fluorophenyl)-1-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidin-1-yl]ethanone](/img/structure/B7644632.png)

![N-[(E)-[(5S)-2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ylidene]amino]phthalazin-1-amine](/img/structure/B7644636.png)